molecular formula C12H18N2O B1602314 4-((1-Methylpiperidin-4-yl)oxy)aniline CAS No. 358789-72-7

4-((1-Methylpiperidin-4-yl)oxy)aniline

Cat. No.: B1602314
CAS No.: 358789-72-7
M. Wt: 206.28 g/mol
InChI Key: CIVRCZPEYZHQDI-UHFFFAOYSA-N
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Description

“4-((1-Methylpiperidin-4-yl)oxy)aniline” is a chemical compound with the molecular formula C12H18N2O . It has a molecular weight of 206.28 . The compound is used for the preparation of pyridopyrimidinones as anti-inflammatory macrophage colony-stimulating factor-1 receptor inhibitors .


Molecular Structure Analysis

The SMILES string for “this compound” is CN1CCC(CC1)OC2=CC=C(C=C2)N . This indicates that the compound contains a methylpiperidin-4-yl group attached to an aniline group via an oxygen atom .

Scientific Research Applications

Synthesis and Biological Activities

  • Chemokine Receptor Inhibition : Compound 1, containing a structure similar to 4-((1-Methylpiperidin-4-yl)oxy)aniline, was discovered to be a potent antagonist of the human CCR10 Ca2+ flux. Further optimization led to a derivative, eut-22, which is highly selective and efficacious in a murine model of contact hypersensitivity, suggesting potential applications in dermatological inflammatory conditions (Abeywardane et al., 2016).

  • Electroluminescence and Photophysics : N,N-Diaryl anilines, including derivatives related to this compound, have been used in the synthesis of highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit a range of emissions from blue to red, suggesting applications in organic light-emitting diode (OLED) devices (Vezzu et al., 2010).

  • Antibacterial Agents : 4-Methylpiperidine derivatives, structurally similar to this compound, have been synthesized and evaluated for antibacterial activity, showing valuable results. This suggests potential applications in developing new antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Material Science and Chemistry

  • Electrochromic Materials : Donor–acceptor systems involving aniline derivatives have been synthesized and electropolymerized to create stable conducting polymers. These polymers exhibit high optical contrasts and fast switching speeds in the near-infrared region, making them suitable for electrochromic applications (Li et al., 2017).

  • Synthesis of Azobenzenes : The oxidation of anilines to nitrosoarenes and the synthesis of azobenzenes have been studied, with various anilines including derivatives related to this compound. This process is significant for the large-scale preparation of azo compounds, which have widespread applications in dyes and pigments (Priewisch & Rück-Braun, 2005).

Properties

IUPAC Name

4-(1-methylpiperidin-4-yl)oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-14-8-6-12(7-9-14)15-11-4-2-10(13)3-5-11/h2-5,12H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVRCZPEYZHQDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587934
Record name 4-[(1-Methylpiperidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358789-72-7
Record name 4-[(1-Methylpiperidin-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(1-methylpiperidin-4-yl)oxy]aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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